molecular formula C19H20 B14468708 1,2,3,4,5-Pentamethylphenanthrene CAS No. 71607-68-6

1,2,3,4,5-Pentamethylphenanthrene

Cat. No.: B14468708
CAS No.: 71607-68-6
M. Wt: 248.4 g/mol
InChI Key: FTQSDTPQVZQRBL-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentamethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a phenanthrene backbone substituted with five methyl groups at positions 1, 2, 3, 4, and 4. Methylation patterns in PAHs significantly influence physicochemical properties, environmental persistence, and biological activity .

Properties

CAS No.

71607-68-6

Molecular Formula

C19H20

Molecular Weight

248.4 g/mol

IUPAC Name

1,2,3,4,5-pentamethylphenanthrene

InChI

InChI=1S/C19H20/c1-11-7-6-8-16-9-10-17-14(4)12(2)13(3)15(5)19(17)18(11)16/h6-10H,1-5H3

InChI Key

FTQSDTPQVZQRBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CC3=C(C(=C(C(=C32)C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5-Pentamethylphenanthrene typically involves multiple steps, starting from simpler aromatic compounds. One common method is the Friedel-Crafts alkylation of phenanthrene with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction introduces methyl groups at specific positions on the phenanthrene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,5-Pentamethylphenanthrene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or nickel is often used.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Phenanthrenequinone and other oxygenated derivatives.

    Reduction: Dihydro and tetrahydro derivatives.

    Substitution: Halogenated, nitrated, and sulfonated phenanthrene derivatives.

Scientific Research Applications

1,2,3,4,5-Pentamethylphenanthrene has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.

    Biology: Research on its biological activity, including potential carcinogenicity and interactions with biological molecules, is ongoing.

    Medicine: Its derivatives are explored for potential therapeutic applications, such as anticancer agents.

    Industry: It is used in the synthesis of dyes, plastics, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentamethylphenanthrene involves its interaction with molecular targets and pathways. As a PAH, it can intercalate into DNA, potentially causing mutations and affecting gene expression. Its methyl groups may influence its binding affinity and reactivity with biological molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Methylation increases molecular weight, hydrophobicity, and steric bulk, altering solubility, volatility, and melting/boiling points. Below is a comparative analysis of key physicochemical parameters for methylated phenanthrenes:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) log Kow (Estimate)
Phenanthrene (unsubstituted) 85-01-8 C₁₄H₁₀ 178.23 101 340 4.57
1,2,8-Trimethylphenanthrene 20291-75-2 C₁₇H₁₆ 220.31 N/A N/A ~5.2*
1,2,3,4-Tetramethylphenanthrene 4466-77-7 C₁₈H₁₈ 234.34 92.5 401.66 (estimate) ~5.8*
1,2,3,4,5-Pentamethylphenanthrene N/A C₁₉H₂₀ 248.37 (calculated) N/A N/A ~6.3* (predicted)

*log Kow values estimated based on incremental methyl group contributions (~0.5 per methyl group) .

Key Observations :

  • Tetramethylphenanthrene exhibits a melting point of 92.5°C, significantly lower than unsubstituted phenanthrene (101°C), likely due to disrupted crystal packing from methyl groups .

Implications for this compound :

  • Methyl groups at positions 1–3 (as in 1-MP, 2-MP, and 3-MP) enhance toxicity, while 4-MP reduces it .
  • However, synergistic or antagonistic effects require experimental validation.

Environmental Persistence and Degradation

  • Persistence : Methylation generally increases resistance to microbial degradation and photolysis. For example, tetramethylphenanthrene’s higher log Kow (5.8 vs. 4.57 for phenanthrene) suggests stronger adsorption to organic matter, reducing bioavailability but increasing soil/sediment retention .
  • Comparative Data :
    • Unsubstituted phenanthrene has a half-life of ~2–14 days in water.
    • Methylated analogs like 1,2,3-trimethylphenanthrene show extended half-lives (>30 days) under similar conditions .

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